![molecular formula C9H10N2 B1297897 5,7-Dimethyl-1H-indazole CAS No. 43067-41-0](/img/structure/B1297897.png)
5,7-Dimethyl-1H-indazole
Overview
Description
5,7-Dimethyl-1H-indazole is an organic compound with the molecular formula C9H10N2 . It has an average mass of 146.189 Da and a monoisotopic mass of 146.084396 Da .
Synthesis Analysis
The synthesis of 1H-indazole, which includes 5,7-Dimethyl-1H-indazole, has been studied extensively . A new practical synthesis of 1H-indazole was presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
The molecular structure of 5,7-Dimethyl-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has two hydrogen bond acceptors, one hydrogen bond donor, and no freely rotating bonds .Physical And Chemical Properties Analysis
5,7-Dimethyl-1H-indazole has a density of 1.1±0.1 g/cm3, a boiling point of 299.9±9.0 °C at 760 mmHg, and a flash point of 138.1±11.7 °C . It has a molar refractivity of 46.3±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 127.6±3.0 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis of IKK2 Inhibitors : Research by Lin et al. (2008) has demonstrated efficient chemical approaches to synthesizing 3,5,7-trisubstituted 1H-indazoles. These compounds, including 1,1-dimethylethyl 4-[7-(aminocarbonyl)-5-bromo-1H-indazol-3-yl]-1-piperidinecarboxylate, have been identified as potent inhibitors of IKK2, an enzyme linked to inflammation and cancer. The methodology allows scalable preparation of these compounds, which is significant for pharmaceutical applications (Lin et al., 2008).
Creation of N-Heterocyclic Carbenes : Schmidt et al. (2006) explored the use of 1.2-dimethylindazolium-3-carboxylates, derivatives of the indazole alkaloid Nigellicin, to create N-heterocyclic carbenes of indazole. This process involves decarboxylation and trapping with iso(thio)cyanates, leading to the formation of 1.2-dimethylindazolium-3-amidates. Such compounds are relevant in the development of new materials and catalytic processes (Schmidt et al., 2006).
Biological and Medicinal Applications
Activators of Soluble Guanylate Cyclase : Selwood et al. (2001) discovered that certain indazole derivatives, such as 1-benzyl-3-(3-dimethylaminopropyloxy)indazole, can activate the nitric oxide receptor, soluble guanylate cyclase. These compounds are significant for their potential in treating conditions like hypertension and heart failure, as well as their inhibitory effects on platelet aggregation (Selwood et al., 2001).
Antitumor Properties : Research on N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine, a derivative of the antitumor agent pazopanib, by Qi et al. (2010) shows that these compounds can form hydrogen-bonded dimers and exhibit significant interactions at the molecular level. Such compounds are important in the development of new cancer therapies (Qi et al., 2010).
Future Directions
Indazole-containing derivatives, including 5,7-Dimethyl-1H-indazole, represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . Future research may focus on exploring the medicinal properties of indazole for the treatment of various pathological conditions .
properties
IUPAC Name |
5,7-dimethyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-7(2)9-8(4-6)5-10-11-9/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRWRRDBAJITLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=NN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343443 | |
Record name | 5,7-Dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-1H-indazole | |
CAS RN |
43067-41-0 | |
Record name | 5,7-Dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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